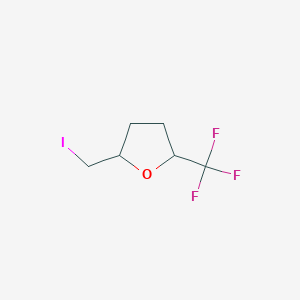

2-(Iodomethyl)-5-(trifluoromethyl)oxolane

Description

Significance of Fluorine and Fluorinated Motifs in Contemporary Organic Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.govalfa-chemistry.com The fluorine atom possesses a unique combination of properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). researchgate.net This allows fluorine to act as a "super-hydrogen" or a bioisostere for a hydroxyl group, often without a significant steric penalty. ossila.com

The introduction of fluorinated motifs, particularly the trifluoromethyl (CF₃) group, can profoundly alter a molecule's physicochemical and biological properties. bohrium.commdpi.com The CF₃ group is highly lipophilic and strongly electron-withdrawing, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comnih.gov This increased stability often leads to improved pharmacokinetic profiles and greater bioavailability of drug candidates. nih.gov Furthermore, the electronic effects of fluorine can modulate the acidity (pKa) of nearby functional groups, influencing a molecule's binding affinity to biological targets. researchgate.net Consequently, a significant percentage of pharmaceuticals and agrochemicals contain fluorine, highlighting its critical role in drug discovery and development. nih.govmdpi.com

| Property of Fluorine/CF₃ Group | Impact in Organic Chemistry | Primary Application |

|---|---|---|

| High Electronegativity | Induces strong C-F bond polarity, alters electronic properties, lowers pKa of adjacent groups. | Modulating receptor binding affinity, enhancing metabolic stability. |

| Small van der Waals Radius | Acts as a bioisostere of hydrogen with minimal steric hindrance. | Modifying molecular conformation and improving target engagement. |

| Increased Lipophilicity | Enhances permeability across biological membranes. | Improving bioavailability and central nervous system penetration. |

| Metabolic Stability | The C-F bond is highly stable and resistant to enzymatic cleavage. | Preventing metabolic degradation, prolonging drug half-life. |

The Pivotal Role of Iodomethyl Functionalities in Synthetic Transformations

Organoiodine compounds, particularly those featuring an iodomethyl (–CH₂I) group, are highly versatile intermediates in organic synthesis. The utility of these functionalities stems from the nature of the carbon-iodine (C-I) bond. It is the longest and weakest of the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the facile introduction of a wide range of functional groups.

The relatively low bond dissociation energy of the C-I bond also facilitates its participation in various coupling reactions, including those catalyzed by transition metals like palladium. This makes iodomethyl compounds valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds. Trifluoromethyl iodide (CF₃I), for example, is a widely used reagent for introducing the trifluoromethyl group into organic molecules. chemicalbook.com Similarly, more complex iodomethyl-containing molecules serve as key building blocks for elaborating molecular structures.

| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol) | Significance |

|---|---|---|

| C-F | ~115 | Highly stable, provides metabolic resistance. |

| C-Cl | ~84 | Moderately reactive, common in synthesis. |

| C-Br | ~72 | Good reactivity, often used in cross-coupling. |

| C-I | ~58 | Highest reactivity, excellent leaving group for substitutions and couplings. |

Overview of Oxolane (Tetrahydrofuran) Derivatives in Heterocyclic Chemistry

The oxolane ring, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered saturated cyclic ether that is a fundamental structural motif in chemistry. chemicalbook.comwikipedia.org As a heterocyclic compound, it is a key component in a vast array of natural products, including sugars, lipids, and terpenes. chemistryviews.orgmdpi.com The THF scaffold is valued for its chemical stability, its ability to act as a hydrogen bond acceptor, and its stereochemical richness when substituted.

In synthetic chemistry, THF derivatives are not only targets themselves but also serve as versatile intermediates and chiral building blocks. chemistryviews.org The synthesis of substituted tetrahydrofurans is an active area of research, with numerous methods developed for their construction, including intramolecular cyclization of alcohols and cycloetherification reactions. chemistryviews.org The prevalence of the oxolane ring in biologically active molecules makes it an attractive scaffold for the design of novel therapeutics and other functional molecules. mdpi.com

The Emerging Research Landscape of Bifunctional Fluorinated Oxolanes

The convergence of fluorine chemistry and heterocyclic synthesis has led to the development of bifunctional building blocks that combine the desirable properties of fluorinated motifs with the structural and synthetic advantages of scaffolds like oxolane. nih.govresearchgate.net A bifunctional molecule, such as one containing both a trifluoromethyl group and an iodomethyl group on an oxolane ring, is designed to serve a dual purpose. digitellinc.com

The trifluoromethyl group acts as a "property-enhancing" moiety, conferring metabolic stability and modulating lipophilicity. mdpi.com Simultaneously, the iodomethyl group serves as a "synthetic handle," providing a reactive site for subsequent chemical transformations. This strategy allows chemists to efficiently synthesize libraries of complex molecules. researchgate.net By starting with a pre-functionalized, fluorinated heterocyclic core, researchers can rapidly introduce diversity by reacting the iodomethyl group with various nucleophiles or coupling partners. This approach is central to modern drug discovery, where the goal is to systematically explore chemical space to identify new bioactive compounds. nih.govdigitellinc.com

Scope and Defined Objectives of Academic Research on 2-(Iodomethyl)-5-(trifluoromethyl)oxolane

Academic and industrial research on "this compound" is focused on its application as a specialized fluorinated building block. alfa-chemistry.comossila.comresearchgate.net The primary objective for designing and synthesizing this compound is to provide a versatile synthon for incorporating the (5-(trifluoromethyl)oxolan-2-yl)methyl fragment into larger, more complex molecular architectures. This compound is not typically an end-product but rather a critical intermediate.

The research scope involves utilizing its bifunctional nature in multi-step synthetic sequences. The reactive iodomethyl group is intended to undergo nucleophilic substitution with a wide range of nucleophiles (e.g., amines, phenols, thiols, carboxylates) or to participate in carbon-carbon bond-forming reactions. The trifluoromethyl-substituted oxolane core provides a metabolically stable, stereochemically defined scaffold that imparts desirable fluorine-related properties to the final product. The ultimate goal is the streamlined synthesis of novel fluorinated heterocyclic compounds for evaluation in pharmaceutical, agrochemical, and materials science research programs. dur.ac.uk

| Chemical Profile: this compound | |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2126177-81-7 chemenu.com |

| Molecular Formula | C₆H₈F₃IO chemenu.com |

| Molecular Weight | 280.03 g/mol chemenu.com |

| Key Structural Features | Oxolane (THF) ring, Trifluoromethyl group (-CF₃), Iodomethyl group (-CH₂I) |

| Primary Synthetic Role | Bifunctional building block for introducing the (5-(trifluoromethyl)oxolan-2-yl)methyl moiety. |

| Anticipated Reactivity | Nucleophilic substitution at the iodomethyl carbon; potential for radical reactions or organometallic cross-coupling. |

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)-5-(trifluoromethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3IO/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEZTVDNPKFRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CI)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126177-81-7 | |

| Record name | 2-(iodomethyl)-5-(trifluoromethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 Iodomethyl 5 Trifluoromethyl Oxolane and Analogues

Retrosynthetic Analysis of 2-(Iodomethyl)-5-(trifluoromethyl)oxolane

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comdeanfrancispress.com This process helps in designing a logical and efficient synthetic route. wikipedia.org

For this compound, the primary disconnection would be the carbon-iodine bond, leading to a precursor alcohol, (5-(trifluoromethyl)oxolan-2-yl)methanol. This transformation is a standard functional group interconversion (FGI). The next key disconnection breaks the oxolane ring at one of the C-O bonds. This reveals a linear precursor, a diol, which can be cyclized to form the desired heterocyclic ring. This diol would be a 1,4-diol with a trifluoromethyl group at a strategic position to yield the target regiochemistry upon cyclization.

Further retrosynthetic analysis of the diol would involve breaking carbon-carbon bonds to identify simpler, readily available starting materials. This could involve disconnections based on well-established carbon-carbon bond-forming reactions such as aldol (B89426) reactions or Grignard reactions.

Classical and Contemporary Approaches to Oxolane Ring Formation

The formation of the oxolane ring is a critical step in the synthesis of the target molecule. wikipedia.orgchemicalbook.com Various classical and contemporary methods are available for the synthesis of substituted tetrahydrofurans.

Cyclization reactions are fundamental to the formation of cyclic ethers like oxolane. These reactions typically involve the intramolecular formation of a carbon-oxygen bond.

Intramolecular Williamson ether synthesis is a classic and widely used method for forming cyclic ethers. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction with a halide or other suitable leaving group on the same molecule. For the synthesis of this compound, a precursor with a hydroxyl group and a leaving group at the appropriate positions would be required. The stereochemistry of the starting material is crucial as the SN2 reaction proceeds with inversion of configuration. youtube.com

Table 1: Key Features of Intramolecular Williamson Ether Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Nucleophilic Substitution (SN2) |

| Key Reagents | A strong base (e.g., NaH) to deprotonate the alcohol. |

| Precursor Requirement | A molecule containing both a hydroxyl group and a good leaving group (e.g., halide, tosylate). |

| Stereochemistry | Inversion of configuration at the carbon bearing the leaving group. |

Photochemical reactions can provide unique pathways for the formation of complex molecules. In the context of fluorinated compounds, photocyclization can be a powerful tool. For instance, certain fluorinated enamides have been shown to undergo oxidative cyclization to form fluorinated oxazoles, indicating the potential for similar strategies in oxolane synthesis. researchgate.net While direct photochemical cyclization to form fluorinated oxolanes is less common, the principles of photochemistry, such as the generation of radical intermediates, could be applied to develop novel synthetic routes. Recent studies have also demonstrated catalyst-free photochemical fluorination of C-H bonds, which could be a relevant transformation in the synthesis of fluorinated heterocycles. chemrxiv.org

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry. organic-chemistry.orgwikipedia.org A significant application of this reaction is the intramolecular cyclodehydration of diols to form cyclic ethers. thieme-connect.comthieme-connect.com This method has been shown to be highly efficient for the synthesis of trifluoromethylated cyclic ethers of varying ring sizes. thieme-connect.comthieme-connect.com

The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds under mild conditions and is known for its high stereoselectivity. organic-chemistry.orgthieme-connect.com

Table 2: Mitsunobu Cyclodehydration of Fluorinated Diols

| Reactants | Reagents | Product | Key Advantages |

|---|---|---|---|

| Fluorinated Diol | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | Trifluoromethylated Cyclic Ether | High efficacy, mild conditions, stereoselective (inversion of configuration). thieme-connect.comthieme-connect.com |

Achieving high regioselectivity and stereoselectivity is a major goal in the synthesis of substituted oxolanes. nih.gov Various methods have been developed to control the outcome of cyclization reactions. For example, the intramolecular ring-opening of epoxides with a pendant hydroxyl group can lead to the formation of cyclic ethers with excellent regio- and stereochemical control. nih.gov Lewis acid-catalyzed cyclizations of 1,2,n-triols have also been shown to proceed with high regioselectivity and complete transfer of stereochemistry. nih.gov

Furthermore, metal-catalyzed cyclizations, such as those employing palladium or gold catalysts, have emerged as powerful tools for the synthesis of tetrahydrofurans. researchgate.net These methods often allow for the construction of complex cyclic ethers from unsaturated alcohol precursors. The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the cyclization. researchgate.netorganic-chemistry.org Another approach involves the stereoselective cyclization of chloropolyols in water, which offers an environmentally friendly route to hydroxytetrahydrofurans. organic-chemistry.org

Cyclization Reactions in Oxolane Synthesis

Introduction of Trifluoromethyl Groups into Oxolane Scaffolds

The introduction of a trifluoromethyl (CF3) group into organic molecules is a critical transformation in medicinal and agricultural chemistry due to the unique properties this group imparts. For oxolane scaffolds, this can be achieved through several methods, including electrophilic, radical, and difluorocarbene-based strategies.

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylating reagents are designed to deliver a "CF3+" equivalent to a nucleophilic substrate. Several powerful reagents have been developed for this purpose, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). brynmawr.edutcichemicals.com

However, the application of these reagents to simple oxolane (tetrahydrofuran, THF) systems can be challenging. For instance, the reaction of 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, a well-known Togni's reagent, with THF in the presence of a Lewis or Brønsted acid does not lead to the direct trifluoromethylation of the ring. Instead, it initiates a ring-opening reaction, yielding trifluoromethyl ethers. nih.govacs.org This occurs because the electrophilic CF3 group is transferred to the oxygen atom of THF, which then triggers the cleavage of the cyclic ether. nih.gov

The general reactivity of some common electrophilic trifluoromethylating reagents is summarized in the table below.

| Reagent Type | Examples | General Reactivity with Ethers | Ref |

| Hypervalent Iodine | Togni's Reagents | Can lead to ring-opening of cyclic ethers like THF. | nih.govacs.org |

| Sulfonium Salts | Umemoto's Reagents | Powerful electrophilic CF3 source for various nucleophiles. | rsc.orgnih.gov |

While direct electrophilic trifluoromethylation of the oxolane ring without ring-opening is not straightforward, these reagents are highly effective for the trifluoromethylation of a wide range of other nucleophiles, which might be precursors to a substituted oxolane. rsc.org

Radical Trifluoromethylation Approaches

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then react with a suitable substrate. rsc.org A variety of reagents are available to generate •CF3 radicals under different conditions, including trifluoroiodomethane (CF3I) and sodium trifluoromethanesulfinate (Langlois' reagent). beijingyuji.com

The trifluoromethyl radical is an electrophilic radical, and its addition to electron-rich C-H bonds or double bonds is a common strategy. In the context of oxolane scaffolds, the reaction of diallyl ether with a source of trifluoromethyl radicals has been shown to produce a tetrahydrofuran (B95107) derivative through a ring-closure reaction. acs.org This suggests that radical trifluoromethylation can be coupled with cyclization to form the desired oxolane ring.

Common reagents for radical trifluoromethylation and their typical activation methods are presented below.

| Reagent | Name | Activation Method | Ref |

| CF3I | Trifluoroiodomethane | Photochemical, radical initiator (e.g., Et3B), photoredox catalysis | beijingyuji.comchemrxiv.org |

| CF3SO2Na | Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Oxidants (e.g., t-BuOOH), photoredox catalysis | ccspublishing.org.cn |

| (CF3CO2)2 | Bis(trifluoroacetyl) peroxide | Thermal or photochemical decomposition | acs.org |

The choice of reagent and reaction conditions is crucial for achieving the desired trifluoromethylation without unwanted side reactions.

Transformations Involving Difluorocarbene and Related Fluorinating Reagents

Difluorocarbene (:CF2) is a versatile intermediate that can be used to construct trifluoromethylated compounds. cas.cn While difluorocarbene itself introduces a CF2 group, it can be a precursor to the CF3 group through subsequent reactions. For example, copper-mediated reactions of difluorocarbene can lead to the formation of trifluoromethylated products. cas.cn

A number of precursors can generate difluorocarbene under various conditions. Some of these are listed in the table below.

| Precursor | Name | Conditions for :CF2 Generation | Ref |

| TMSCF3 | Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent) | Fluoride (B91410) source (e.g., TBAT) or iodide source (e.g., NaI) | cas.cn |

| FSO2CF2CO2Me | Methyl Fluorosulfonyldifluoroacetate (Chen's Reagent) | Utilizes the synergy between fluoride ion and in situ-generated difluorocarbene for trifluoromethylation. | researchgate.net |

| Ph3P+CF2CO2- | Difluoromethylene Phosphobetaine (PDFA) | Thermal decarboxylation | rsc.orgrsc.org |

The strategy for introducing a trifluoromethyl group into an oxolane scaffold using difluorocarbene would likely involve a multi-step sequence. For instance, a substrate containing an oxolane ring could be functionalized with a group that can react with difluorocarbene, followed by further transformations to generate the CF3 moiety.

Incorporation of Iodomethyl Moieties in Oxolane Structures

The iodomethyl group is a valuable functional handle in organic synthesis, often introduced to facilitate further carbon-carbon bond-forming reactions. Its incorporation into oxolane structures can be achieved either by direct iodination of a pre-existing methyl or hydroxymethyl group or by constructing the ring system with the iodomethyl group already in place.

Iodination Reactions and Reagents for Iodomethyl-Tetrahydrofuran Derivatives

A common precursor for the synthesis of iodomethyl-tetrahydrofuran derivatives is a corresponding alcohol, such as tetrahydrofurfuryl alcohol. The conversion of a primary alcohol to an iodide is a well-established transformation in organic synthesis. The Appel reaction is a widely used method for this purpose, employing triphenylphosphine and iodine. commonorganicchemistry.comwikipedia.org This reaction proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry at a chiral center. nrochemistry.com

The general conditions for the Appel reaction are outlined below.

| Reagents | Solvent | Key Features | Ref |

| PPh3, I2, Imidazole (B134444) | Dichloromethane (DCM) or other aprotic solvents | Mild conditions, high yields, proceeds with inversion of configuration. | commonorganicchemistry.comnrochemistry.comcommonorganicchemistry.com |

An example of an experimental procedure for the Appel reaction involves adding iodine and imidazole to a solution of triphenylphosphine in DCM at 0 °C, followed by the dropwise addition of the alcohol. nrochemistry.com The reaction is typically stirred at room temperature until completion.

Intramolecular Iodoetherification Protocols for Iodomethyl-Tetrahydrofurans

Intramolecular iodoetherification is a powerful method for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov This reaction involves the cyclization of a homoallylic alcohol in the presence of an electrophilic iodine source. The reaction proceeds via an iodonium (B1229267) ion intermediate, which is then trapped by the hydroxyl group to form the tetrahydrofuran ring.

Specifically, the intramolecular iodoetherification of 4-pentene-1,3-diols and their derivatives has been shown to produce cis-2-(iodomethyl)-3-hydroxytetrahydrofurans with high diastereoselectivity. acs.org The cis selectivity in these reactions often exceeds 95%.

A summary of the substrates and products for this transformation is provided in the table below.

| Substrate | Product | Key Features | Ref |

| 4-Pentene-1,3-diols | cis-2-(Iodomethyl)-3-hydroxytetrahydrofurans | High yields and high cis selectivity (>95%). | acs.org |

| γ,δ-Unsaturated alcohols | 2,5-Polysubstituted tetrahydrofurans | Can be used in sequential one-pot reactions, such as an asymmetric Henry reaction followed by iodocyclization, to generate highly functionalized and enantioenriched products. | chemistryviews.org |

This methodology provides a reliable route to construct the 2-(iodomethyl)oxolane core with control over the relative stereochemistry of the substituents on the ring.

Nucleophilic Displacement Reactions for Iodomethyl Group Installation

The introduction of the iodomethyl group into the oxolane ring is a critical step in the synthesis of the title compound. Nucleophilic displacement reactions are a primary method for this transformation. Typically, this involves the conversion of a precursor, often a hydroxymethyl or a sulfonate ester derivative of the oxolane, into the desired iodomethyl compound.

The reaction proceeds via an SN2 mechanism, where a nucleophilic iodide source displaces a suitable leaving group. Common precursors and reagents are detailed below:

Precursors with Hydroxymethyl Groups: Alcohols can be converted to iodides using various reagents. A common method is the Appel reaction, which utilizes triphenylphosphine (PPh3) and iodine (I2). Another approach involves the use of phosphorus triiodide (PI3), often generated in situ.

Precursors with Sulfonate Esters: Mesylates (OMs) and tosylates (OTs) are excellent leaving groups for SN2 reactions. These are prepared from the corresponding alcohol and subsequently displaced by an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF).

The choice of reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions. For instance, the reaction of a primary alcohol with PPh3/I2 is generally efficient, while for substrates prone to rearrangement, the two-step procedure involving a sulfonate ester may be preferred.

A study on the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole highlights a complex reaction pathway involving seleniranium intermediates, where the nucleophile attacks different centers in a stepwise manner. mdpi.com While not directly involving an oxolane, this research underscores the intricate mechanisms that can be involved in nucleophilic substitutions on five-membered heterocyclic systems. mdpi.com

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral compound. For fluorinated oxolanes, several strategies have been developed. These often involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

An organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction has been developed for the asymmetric synthesis of fluorinated flavanone (B1672756) derivatives, which contain an oxolane-like ring system. nih.govresearchgate.net This approach utilizes bifunctional cinchona alkaloids to control the stereochemical outcome. nih.govresearchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols provides a route to chiral 1,2-fluorohydrins, which can be precursors to chiral fluorinated oxolanes. rsc.org

Enzymatic approaches are also emerging as powerful tools for the precise and selective synthesis of fluorinated compounds. the-innovation.orgthe-innovation.orgnih.gov Enzymes can create a specific chiral environment, facilitating reactions with high enantioselectivity that can be challenging to achieve through traditional chemical methods. the-innovation.orgthe-innovation.org

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. In the context of oxolane ring formation, this is often achieved through substrate control or reagent control.

Substrate-controlled reactions rely on the existing stereochemistry of the starting material to direct the formation of new stereocenters. For example, the cyclization of an acyclic precursor with pre-existing stereocenters can lead to the formation of a specific diastereomer of the oxolane ring.

Reagent-controlled diastereoselectivity involves the use of a chiral reagent or catalyst to favor the formation of one diastereomer over another. A highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been described, proceeding through an addition/oxa-Michael sequence. researchgate.net This methodology demonstrates the potential for achieving high diastereoselectivity in the formation of oxygen-containing heterocycles. researchgate.net Furthermore, a base-catalyzed cascade reaction has been used for the diastereoselective synthesis of tetrahydrothiophenes with a trifluoromethylated quaternary center, showcasing another strategy for controlling diastereoselectivity in five-membered ring systems. researchgate.net

The trifluoromethyl group presents unique challenges and opportunities in enantioselective synthesis. Numerous methodologies have been developed to introduce this group stereoselectively or to perform stereoselective transformations on trifluoromethyl-containing substrates.

Organocatalysis has been successfully applied to the enantioselective α-trifluoromethylation of aldehydes. nih.gov This method combines enamine catalysis with photoredox catalysis to achieve high enantioselectivity. nih.gov Rhodium-catalyzed cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes is another powerful method for the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, which can be further elaborated into other trifluoromethylated compounds. organic-chemistry.org

The development of chiral catalysts is central to these methodologies. For instance, a diastereo- and enantioselective organocatalytic aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones has been reported, utilizing a bifunctional organocatalyst. researchgate.net

Chiral catalysts and auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction. They create a chiral environment that favors the formation of one enantiomer or diastereomer over the other.

A variety of chiral catalysts have been employed in the synthesis of fluorinated compounds. These include metal complexes with chiral ligands and purely organic molecules (organocatalysts). For example, chiral palladium complexes have been used for the catalytic fluorination of β-ketophosphonates with high enantioselectivity. nih.gov Cinchona alkaloids are a prominent class of organocatalysts used in a wide range of asymmetric transformations, including the synthesis of chiral fluorinated compounds. rsc.orgrsc.org

The effectiveness of a chiral catalyst is often evaluated by the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. High ee values indicate a strong preference for the formation of one enantiomer.

| Catalyst Type | Reaction | Stereoselectivity | Reference |

| Chiral Palladium Complex | Fluorination of β-ketophosphonates | High enantioselectivity | nih.gov |

| Cinchona Alkaloid | Asymmetric alkylation of α-fluoro-β-ketone tert-butyl esters | ee values from 70% to 91% | rsc.org |

| Bifunctional Cinchona Alkaloid | Tandem oxa-Michael/fluorination | High enantioselectivities | researchgate.net |

| Iridium Complex | Asymmetric hydrogenation | Excellent enantioselectivities | rsc.org |

| Dirhodium Complex | Cyclopropanation | 88–98% ee | organic-chemistry.org |

Advanced Synthetic Technologies and Automation in Fluorinated Cyclic Ether Preparation

Recent advancements in synthetic technologies, including flow chemistry and automation, are being applied to the preparation of fluorinated compounds to improve efficiency, safety, and reproducibility.

Flow microreactor synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for handling hazardous fluorinating reagents and for optimizing reaction conditions. beilstein-journals.org This technology is well-suited for the on-site and on-demand production of radiolabeled compounds, such as those containing Fluorine-18 (B77423) for positron emission tomography (PET). beilstein-journals.orgnih.gov

Automation is playing an increasingly important role in chemical synthesis, especially in the context of preparing PET radiotracers where speed and safety are critical. nih.gov Automated synthesis modules can perform multi-step syntheses with high reproducibility, which is essential for meeting the stringent requirements of current Good Manufacturing Practice (cGMP). nih.gov The adaptation of manual synthetic methods to automated platforms can present challenges, such as differences in reaction scale and the need for robust purification methods. nih.gov

The combination of advanced synthetic methodologies with automation and flow chemistry holds great promise for the efficient and reliable production of complex fluorinated molecules like this compound and its analogues.

Flow Chemistry Applications in Oxolane Synthesis

Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, providing enhanced safety, scalability, and efficiency compared to conventional batch methods. acs.org The application of flow chemistry to the synthesis of heterocyclic compounds, including oxolanes (tetrahydrofurans), is a rapidly growing area of research. These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial when dealing with highly reactive or unstable intermediates. acs.org

While specific literature on the flow synthesis of this compound is not prevalent, the principles have been demonstrated in the synthesis of structurally related fluorinated heterocycles. For instance, a method for producing CHF2-containing heterocycles, including tetrahydrofurans and lactones, utilizes a visible light-mediated intramolecular oxy-difluoromethylation in a continuous-flow setup. nih.gov This process employs low-cost 3D printed photoflow reactors, highlighting the accessibility and practicality of the technology. nih.gov The reaction proceeds through the generation of a CHF2 radical which adds to an alkene, followed by cyclization to form the heterocyclic ring. nih.gov

Adapting such a strategy for this compound would likely involve the design of a suitable unsaturated precursor that could undergo a flow-based cyclization. The benefits would include maximized reaction yields, reduced solvent consumption, and minimal waste generation. acs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Feature | Traditional Batch Chemistry | Continuous-Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Superior control, ensuring uniform reaction conditions. acs.org |

| Safety | Higher risk with energetic or corrosive reagents due to large volumes. | Increased safety margins due to small reactor volumes. acs.org |

| Scalability | Challenging; often requires re-optimization ("scale-up issues"). | Simpler scalability by running the system for longer periods. acs.org |

| Optimization | Time-consuming, requiring multiple discrete experiments. | Rapid optimization through automated parameter adjustments. acs.org |

| Waste Generation | Often requires workup and purification steps, generating significant waste. | Can minimize waste through in-line purification and solvent recycling. acs.org |

Automated Synthesis Platforms for Trifluoromethylated Compounds

Automated synthesis platforms, often integrated with continuous-flow reactors, represent the next step in streamlining the production of complex molecules. These systems enable the rapid and modular introduction of functionalities, such as the trifluoromethyl (CF3) group, into a variety of molecular scaffolds. acs.org The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity. mdpi.com

Researchers have developed automated and scalable continuous-flow routes for the quick introduction of trifluoromethyl groups onto various heterocycles. vapourtec.com These methods often utilize inexpensive and readily available CF3-containing building blocks like trifluoroacetic acid or trifluoroacetic anhydride (B1165640) (TFAA). acs.orgorganic-chemistry.org One-pot condensation-cyclization reactions that would be complex and potentially hazardous in batch can be safely and efficiently performed in an automated flow setup. acs.org The system can automatically pump reagents, control reaction conditions in a heated coil reactor, and direct the product for collection or further reaction, minimizing manual handling. acs.orgacs.org

For a target like this compound, an automated platform could be programmed to perform a multi-step synthesis. This might involve an initial trifluoromethylation of a precursor, followed by a cyclization to form the oxolane ring, and a final iodination step, all performed sequentially within the integrated flow system. This approach is highly valuable for creating libraries of related analogues for drug discovery by systematically varying the starting materials. acs.org

Table 2: Example of an Automated Flow Synthesis for a Trifluoromethylated Heterocycle

| Parameter | Condition |

|---|---|

| Reagents | Amine, Triethylamine (TEA), Trifluoroacetic Anhydride (TFAA) in THF acs.org |

| Reactor | 10 mL Hastelloy coil acs.org |

| Temperature | 80 °C acs.org |

| Pressure | 6 bar acs.org |

| Mixing | Standard T-mixer acs.org |

| Outcome | High yield of purified trifluoromethylated heterocycle with broad functional-group tolerance. acs.org |

Biocatalytic and Enzymatic Synthesis of Fluorinated Compounds

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing fluorinated compounds. nih.gov The use of enzymes can lead to the creation of chiral molecules with high enantiomeric excess, which is often difficult to achieve with conventional methods. researchgate.net While the direct enzymatic synthesis of this compound has not been reported, various biocatalytic strategies exist for the synthesis of fluorinated building blocks and related compounds. nih.gov

The interest in "fluorine biocatalysis" is growing, focusing on leveraging enzymes to form C-F bonds or to process fluorinated substrates. nih.gov This can be achieved by extending the substrate scope of existing enzymes or by engineering biosynthetic pathways to accept fluorinated precursors. nih.gov

Several classes of enzymes have been employed for creating fluorinated molecules:

Dehydrogenases and Reductases: These enzymes are used for the asymmetric reduction of ketones and alkenes. For example, ketoreductases (KREDs) have been successfully used for the synthesis of chiral (R)-3,5-bis(trifluoromethyl)phenyl ethanol, a key intermediate for the drug aprepitant. researchgate.net Similarly, ene reductases can reduce α-fluoroenones to produce chiral fluoroalkanes with high selectivity. chemrxiv.org A similar enzymatic reduction could potentially be used to create a chiral alcohol precursor for the stereospecific synthesis of the oxolane ring.

Cytochrome P450 Enzymes: These versatile enzymes can catalyze a wide range of reactions, including hydroxylation and C-H bond activation. nih.gov Engineered P450s have been developed as a biocatalytic platform to synthesize α-CF3 organoborons and other organofluorine compounds with excellent enantioselectivity. nih.gov

The primary advantage of biocatalysis is its remarkable selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally friendly conditions, reducing the need for hazardous reagents and protecting groups. nih.gov

Table 3: Overview of Biocatalytic Methods for Fluorinated Compounds

| Enzyme Class | Reaction Type | Example Application |

|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Synthesis of chiral bis(trifluoromethyl)phenyl ethanol. researchgate.net |

| Ene Reductases | Asymmetric reduction of C=C bonds | Enantioselective synthesis of alkyl fluorides from α-fluoroenones. chemrxiv.org |

| Cytochrome P450s | C-H activation, hydroxylation | Synthesis of α-CF3 organoborons and other organofluorines. nih.gov |

| Dehydrogenases | Reductive amination | Biosynthesis of fluorinated amino acids from fluorinated pyruvate (B1213749) derivatives. nih.gov |

Reactivity and Chemical Transformations of 2 Iodomethyl 5 Trifluoromethyl Oxolane

Reactivity of the Iodomethyl Group within the Oxolane Framework

The primary reactive center in 2-(iodomethyl)-5-(trifluoromethyl)oxolane is the carbon-iodine bond. As a primary alkyl iodide, the iodomethyl group is susceptible to a range of transformations, including nucleophilic substitution, radical reactions, and organometallic cross-coupling reactions. The presence of the trifluoromethyl group on the opposite side of the oxolane ring exerts a significant electronic influence on these reactions.

The iodomethyl group of this compound is an excellent electrophile for nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. The carbon atom bonded to the iodine is sterically unhindered, facilitating the backside attack by a wide range of nucleophiles. Iodide is an excellent leaving group, further promoting these reactions.

The general scheme for the nucleophilic substitution is as follows:

Scheme 1: General Nucleophilic Substitution at the Iodomethyl Center

Where Nu represents a nucleophile.

A variety of nucleophiles can be employed to displace the iodide, leading to a diverse array of functionalized oxolane derivatives. The following table provides examples of typical nucleophilic substitution reactions and the resulting products.

| Nucleophile (Nu) | Reagent Example | Product Class |

| Azide (B81097) (N(_3)) | Sodium Azide (NaN(_3)) | Azidomethyl-oxolane |

| Cyanide (CN) | Sodium Cyanide (NaCN) | Cyanomethyl-oxolane |

| Hydroxide (OH) | Sodium Hydroxide (NaOH) | Hydroxymethyl-oxolane |

| Alkoxide (RO) | Sodium Methoxide (NaOCH(_3)) | Alkoxymethyl-oxolane |

| Thiolate (RS) | Sodium Thiophenoxide (NaSPh) | Thiomethyl-oxolane |

| Carboxylate (RCOO) | Sodium Acetate (NaOAc) | Acetyloxymethyl-oxolane |

The powerful electron-withdrawing nature of the trifluoromethyl group at the 5-position of the oxolane ring is expected to influence the rate of these S(_N)2 reactions. By pulling electron density away from the ring and, by extension, from the iodomethyl group, the trifluoromethyl substituent increases the electrophilicity of the carbon atom undergoing substitution. This enhanced positive character at the reaction center makes it a more attractive target for nucleophiles, likely leading to an increased reaction rate compared to an unsubstituted 2-(iodomethyl)oxolane.

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a primary alkyl radical. This radical intermediate can then participate in a variety of subsequent reactions, such as atom transfer, addition to multiple bonds, and cyclization reactions. The formation of the radical can be initiated by photolysis, radical initiators (e.g., AIBN), or transition metal catalysts.

A typical radical reaction is the Giese addition, where the alkyl radical adds to an electron-deficient alkene.

Scheme 2: Giese Addition Reaction

Where EWG is an electron-withdrawing group.

The stability of the primary alkyl radical generated from this compound is a key factor in these reactions. While primary radicals are generally less stable than secondary or tertiary radicals, the presence of the adjacent oxygen atom in the oxolane ring can provide some stabilization through hyperconjugation. The trifluoromethyl group, being strongly electron-withdrawing, is expected to destabilize the radical center if its electronic effects are transmitted effectively through the ring. However, due to the separation, this effect is likely to be modest.

The iodomethyl group of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the C-I bond to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Examples of such cross-coupling reactions include:

Suzuki Coupling: with organoboron reagents.

Stille Coupling: with organotin reagents.

Sonogashira Coupling: with terminal alkynes.

Negishi Coupling: with organozinc reagents.

Heck Reaction: with alkenes.

The general catalytic cycle for a Suzuki coupling is depicted below:

Scheme 3: Simplified Catalytic Cycle for Suzuki Coupling

Where R = CF(_3)-C(_4)H(_6)O-CH(_2)- and R' is an organic substituent.

The following table illustrates the potential products from various palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki | Arylboronic acid | 2-(Arylmethyl)-5-(trifluoromethyl)oxolane |

| Stille | Vinylstannane | 2-(Allyl)-5-(trifluoromethyl)oxolane |

| Sonogashira | Phenylacetylene | 2-(Phenylethynylmethyl)-5-(trifluoromethyl)oxolane |

| Negishi | Alkylzinc halide | 2-(Alkylmethyl)-5-(trifluoromethyl)oxolane |

Reactivity of the Trifluoromethyl Group in Oxolane Systems

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. rsc.org Its presence on the oxolane ring significantly modifies the electronic properties of the heterocycle and influences the reactivity of neighboring functional groups.

The trifluoromethyl group exerts a strong -I (inductive) effect, pulling electron density away from the oxolane ring. This inductive effect is transmitted through the sigma bonds of the ring, leading to a general decrease in electron density across the heterocyclic system.

This electron-withdrawing effect has several important consequences for the reactivity of the molecule:

Increased Electrophilicity of the Iodomethyl Carbon: As mentioned in section 3.1.1, the deactivation of the ring enhances the electrophilic character of the iodomethyl carbon, making it more susceptible to nucleophilic attack.

Influence on Ring-Opening Reactions: The electron-withdrawing nature of the trifluoromethyl group can affect the stability of any potential cationic intermediates that might form during acid-catalyzed ring-opening reactions of the oxolane. Generally, electron-withdrawing groups destabilize adjacent carbocations, which would make such ring-opening reactions less favorable compared to unsubstituted or alkyl-substituted oxolanes.

Modification of Basicity of the Oxolane Oxygen: The inductive effect of the trifluoromethyl group reduces the electron density on the oxygen atom of the oxolane ring. This decrease in electron density diminishes the Lewis basicity of the oxygen, making it less likely to be protonated or to coordinate to Lewis acids.

A hallmark of the trifluoromethyl group is its exceptional stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the fluorine atoms shield the carbon atom from chemical attack. As a result, the trifluoromethyl group in this compound is generally inert to a wide range of reaction conditions.

The trifluoromethyl group is typically stable under:

Acidic and Basic Conditions: It does not readily undergo hydrolysis.

Oxidizing and Reducing Conditions: It is resistant to many common oxidizing and reducing agents.

Nucleophilic and Electrophilic Attack: The group itself is not susceptible to direct attack by most nucleophiles or electrophiles.

Thermal Conditions: The trifluoromethyl group is thermally robust.

This high degree of stability is a significant advantage in synthetic chemistry, as it allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the trifluoromethyl moiety. This stability is a key reason for the widespread use of the trifluoromethyl group in the design of pharmaceuticals and agrochemicals.

Oxolane Ring Reactivity and Transformations of this compound

The reactivity of the oxolane (tetrahydrofuran) ring in this compound is significantly influenced by its substituents. The strong electron-withdrawing nature of the trifluoromethyl group and the presence of a reactive iodomethyl group dictate the chemical behavior of the heterocyclic core. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from the well-established chemistry of substituted tetrahydrofurans.

Ring-Opening Reactions of the Oxolane Core

The inherent strain in a five-membered ring is less than that of smaller rings like epoxides or oxetanes, making oxolanes generally less susceptible to ring-opening reactions. However, under specific conditions, particularly with the influence of the activating substituents present in this compound, the ring can be cleaved.

Ring-opening of tetrahydrofuran (B95107) and its derivatives by nucleophiles typically requires harsh conditions or the presence of a Lewis acid to activate the ring. In the case of this compound, the electron-withdrawing trifluoromethyl group at the C5 position is expected to polarize the C-O bonds, potentially making the C2 and C5 positions more susceptible to nucleophilic attack.

Research on analogous systems, such as 3,3-bis(trifluoromethyl)-5-alkoxy-1,2-dithiolanes, has shown that strong nucleophiles like organolithium reagents can induce ring-opening. researchgate.netrsc.org It is plausible that similar strong nucleophiles could attack one of the electrophilic carbon centers of the oxolane ring in this compound, leading to cleavage of a C-O bond. The regioselectivity of such an attack would be influenced by the electronic effects of both the trifluoromethyl and iodomethyl groups.

Table 1: Plausible Nucleophile-Induced Ring-Opening Reactions

| Nucleophile | Potential Reaction Site | Expected Product Type |

|---|---|---|

| Strong Organometallics (e.g., R-Li) | C2 or C5 | Acyclic alcohol with a new C-C bond |

Note: This table represents predicted reactivity based on general principles of organic chemistry, as direct experimental data for this specific compound is limited.

Acid-catalyzed ring-opening is a more common transformation for ethers, including tetrahydrofurans. The reaction is initiated by the protonation of the ring oxygen, which forms a highly reactive oxonium ion. This is followed by a nucleophilic attack that cleaves the ring. The presence of the trifluoromethyl group would likely decrease the basicity of the oxolane oxygen, making protonation more difficult and thus requiring stronger acidic conditions compared to unsubstituted tetrahydrofuran.

Once protonated, the subsequent nucleophilic attack would likely occur at the more sterically accessible or electronically favorable carbon. In acid-catalyzed epoxide ring-openings, the nucleophile often attacks the more substituted carbon due to the development of a partial positive charge that is stabilized by hyperconjugation. rsc.orgnih.gov A similar effect might direct a nucleophile to the C5 position, which is attached to the trifluoromethyl group.

Rearrangement Processes Involving the Oxolane Ring

Rearrangement reactions involving the oxolane ring itself are not common due to its relative stability. However, rearrangements can occur in intermediates formed during other reactions, such as those involving carbocations generated during acid-catalyzed processes. For instance, if a carbocation were to form at a position adjacent to the ring, a ring expansion or contraction could theoretically occur, although such rearrangements are more typical for more strained ring systems. nih.gov

Oxidation and Reduction of the Oxolane Moiety

The oxolane ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the oxygen. The oxidation of tetrahydrofuran itself can yield γ-butyrolactone. nih.gov In this compound, the C2 and C5 positions are activated towards oxidation. Various oxidizing agents, including nitric acid, ruthenium tetroxide, and electrochemical methods, have been employed for the oxidation of tetrahydrofurans. nih.gov The presence of the electron-withdrawing trifluoromethyl group might influence the rate and selectivity of such oxidations.

Reduction of the oxolane ring is generally difficult and requires harsh conditions, such as catalytic hydrogenolysis at high temperatures and pressures. It is more likely that other functional groups in the molecule, such as the iodomethyl group, would be reduced under milder conditions before the ring itself is affected.

Table 2: Potential Oxidation and Reduction Reactions of the Oxolane Moiety

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Oxidation | Strong Oxidizing Agents (e.g., RuO₄) | Lactone or other oxidized derivatives |

Note: This table outlines potential transformations based on the known chemistry of tetrahydrofurans.

Interplay Between Functional Groups: Synergistic and Antagonistic Effects

The chemical behavior of this compound is a result of the interplay between the iodomethyl group, the trifluoromethyl group, and the oxolane ring. These interactions can be synergistic, where the effects of the groups reinforce each other, or antagonistic, where they oppose each other.

The primary electronic effect of the trifluoromethyl group is its strong electron-withdrawing nature, which deactivates the ring towards electrophilic attack but may activate it for certain nucleophilic attacks. nih.gov This group also enhances the lipophilicity of the molecule.

The iodomethyl group, on the other hand, is a reactive site for nucleophilic substitution (Sₙ2) reactions. The iodine atom is a good leaving group, facilitating the introduction of a wide range of other functional groups at this position.

A synergistic effect could be observed in reactions where the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbon bearing the iodomethyl group, making it more susceptible to nucleophilic attack. Conversely, an antagonistic effect might be seen if the steric bulk of the trifluoromethyl group hinders the approach of a nucleophile to the iodomethyl group or the oxolane ring.

Research Findings on "this compound" Inconclusive

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed experimental data focusing on the chemical compound "this compound" have been identified. Consequently, the generation of an article detailing its specific reactivity and chemical transformations, as requested, cannot be fulfilled at this time.

The inquiry sought to produce an in-depth article structured around the reactivity and chemical transformations of this compound, with a specific focus on the steric and electronic influences of its substituents and its participation in cascade and domino reactions. However, the absence of published studies on this particular molecule prevents a scientifically accurate and verifiable response.

Chemical literature contains extensive information on related compounds, such as those containing a trifluoromethyl group or an iodomethyl group, as well as on the general reactivity of oxolane (tetrahydrofuran) rings. This body of research provides a foundational understanding of how these individual components might behave in a chemical reaction. For instance, the trifluoromethyl group is well-known for its strong electron-withdrawing effects, which can significantly influence the reactivity of a molecule. Similarly, the iodomethyl group is a common participant in nucleophilic substitution reactions.

However, without specific experimental data for this compound, any discussion of the interplay between these functional groups, including steric hindrance, electronic effects, and the potential for complex cascade or domino reactions, would be purely speculative. Adherence to scientific accuracy and the strict constraints of the user's request to focus solely on the specified compound precludes the generation of hypothetical content.

It is possible that this compound is a novel compound, a transient intermediate in a larger reaction scheme that has not been isolated or characterized, or that research on it has not yet been published in publicly accessible domains.

Therefore, until specific research on this compound becomes available, a detailed and accurate article on its chemical behavior as outlined cannot be responsibly generated.

Mechanistic Studies and Computational Investigations of 2 Iodomethyl 5 Trifluoromethyl Oxolane

Elucidation of Reaction Mechanisms for 2-(Iodomethyl)-5-(trifluoromethyl)oxolane Synthesis and Transformations

The synthesis of 2,5-disubstituted oxolanes, such as this compound, can be achieved through various synthetic routes, most notably via cyclization reactions. The elucidation of the mechanisms governing these transformations is paramount for controlling the stereochemical outcome and optimizing reaction conditions.

The stereoselective synthesis of substituted tetrahydrofurans often relies on cyclization reactions where the stereochemistry is set during the ring-closing step. While specific transition state analysis for the cyclization leading to this compound is not extensively documented in dedicated studies of this exact molecule, insights can be drawn from analogous systems. For instance, the cyclization of acyclic precursors is a common strategy. The stereochemical outcome of such reactions is dictated by the relative energies of the competing transition states.

In a hypothetical intramolecular cyclization to form the oxolane ring, the substituents on the acyclic precursor will adopt specific orientations in the transition state to minimize steric hindrance and electronic repulsion. The formation of either the cis or trans isomer is determined by the subtle interplay of these factors. Computational modeling of these transition states would be invaluable in predicting the diastereoselectivity of such reactions. For example, in related systems, the preferred transition state geometry often places bulky substituents in pseudo-equatorial positions to alleviate steric strain.

Radical reactions offer a powerful alternative to ionic pathways for the formation of C-C and C-heteroatom bonds. The introduction of the iodomethyl and trifluoromethyl groups can, under certain conditions, proceed through radical mechanisms. For instance, the trifluoromethyl group can be introduced using various trifluoromethylating agents that generate trifluoromethyl radicals (•CF₃). These highly reactive species can then add to a suitable precursor, such as an alkene, followed by a cyclization step initiated by an iodine atom transfer.

Experimental evidence for radical intermediates can be obtained through trapping experiments. The reaction mechanism can also be probed by studying the effect of radical initiators and inhibitors on the reaction rate and product distribution. Computational studies, particularly Density Functional Theory (DFT), can be employed to calculate the energies of the radical intermediates and the activation barriers for the elementary steps of the radical chain reaction, providing a detailed picture of the reaction pathway.

The iodination and trifluoromethylation steps are critical for the synthesis of the target molecule. The mechanism of iodination can vary depending on the reagents and substrates used. For example, electrophilic iodination of an enol or enolate precursor is a common method. Mechanistic studies, including kinetic analyses and computational modeling, can help to elucidate the nature of the active iodinating species and the structure of the transition state.

Similarly, the trifluoromethylation step can proceed through different mechanisms, including nucleophilic, electrophilic, or radical pathways. The choice of the trifluoromethylating agent is crucial in determining the operative mechanism. For example, the use of electrophilic trifluoromethylating reagents often involves a single electron transfer (SET) mechanism, leading to the formation of a trifluoromethyl radical. nih.gov A joint experimental and computational study on the S-trifluoromethylation of thiols using hypervalent iodine reagents has provided evidence for the favorable competition of radical reaction mechanisms with polar ones. researchgate.net

Computational Chemistry Applied to this compound Systems

Computational chemistry has emerged as an indispensable tool for understanding the structural, electronic, and reactive properties of molecules. For a molecule like this compound, computational methods can provide insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It can be used to predict a wide range of properties of this compound, including its optimized geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).

The MEP map can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity towards electrophiles and nucleophiles. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations have been successfully applied to study the structural and electronic properties of various fluorinated and heterocyclic compounds, providing reliable results that are in good agreement with experimental data. journaleras.comjournaleras.comresearchgate.net

Table 1: Calculated Electronic Properties of a Model Oxolane System using DFT

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and based on typical values for similar fluorinated heterocyclic compounds. Specific calculations for this compound would be required for precise values.

The five-membered oxolane ring is not planar and can adopt various conformations, such as the envelope and twist forms. The presence of bulky and electron-withdrawing substituents, like the iodomethyl and trifluoromethyl groups, will significantly influence the conformational preferences of the ring. Understanding the conformational landscape of this compound is essential as the conformation can affect its reactivity and biological activity.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational analysis of coupling constants, can provide experimental validation of the predicted conformational preferences. The introduction of fluorine atoms can have a profound impact on molecular conformation, and this has been a subject of detailed conformational analysis in related systems. nih.govmdpi.comrsc.org

Table 2: Relative Energies of Conformers of a Disubstituted Oxolane Model

| Conformer | Dihedral Angle (C1-O-C2-C3) | Relative Energy (kcal/mol) |

| Envelope (axial CF₃) | 20.5° | 1.2 |

| Envelope (equatorial CF₃) | -21.0° | 0.0 |

| Twist | 35.2° | 0.8 |

Note: This table presents hypothetical data for a model system to illustrate the concept of conformational analysis. The actual values for this compound would need to be determined through specific computational studies.

Molecular Dynamics Simulations for Reactive Intermediates

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and the stability of transient species. For reactions involving this compound, MD simulations are instrumental in studying the structure and dynamics of potential reactive intermediates, such as carbocations or radical species, that may form during nucleophilic substitution or other transformations.

In a typical simulation, a force field is defined to describe the interatomic potentials of the system, which includes the oxolane derivative, solvent molecules, and any other reactants. The simulation then solves Newton's equations of motion for each atom, allowing the trajectory of the system to be mapped over time. This approach can elucidate the behavior of key intermediates. For instance, in a potential Sɴ1 reaction, the C-I bond would cleave, leading to a secondary carbocation intermediate at the carbon bearing the trifluoromethyl group. MD simulations can model the formation of this planar carbocation, its solvation shell, and its lifetime before being attacked by a nucleophile. beilstein-journals.org The simulations can reveal how the trifluoromethyl group influences the stability and geometry of the carbocation through its strong electron-withdrawing effects. montclair.edu

Furthermore, these computational methods can explore the conformational landscape of the oxolane ring in the intermediate state. The puckered envelope or twist conformations of the five-membered ring can influence the stereochemical outcome of a reaction. acs.org By simulating the dynamic behavior of the carbocation intermediate, researchers can predict the preferred trajectory of nucleophilic attack, providing a rationale for observed product distributions. Computational studies on related systems have demonstrated that through-space interactions with other parts of a molecule can stabilize such cationic intermediates, a phenomenon that MD simulations are well-suited to explore. beilstein-journals.org

Quantitative Structure-Activity Relationships (QSAR) in Related Oxolane Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. acs.org Although specific QSAR models for this compound are not publicly documented, the methodology can be applied to a series of related oxolane derivatives to predict their properties and guide the design of new compounds with desired activities. nih.govnih.gov A QSAR study involves calculating molecular descriptors for each compound and then using statistical methods to build a mathematical model that relates these descriptors to an observed response. researchgate.net

The process begins with a dataset of oxolane derivatives with known activities (e.g., inhibitory concentration against an enzyme or a reaction rate constant). For each molecule, various descriptors are calculated, which fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the three-dimensional structure, such as molecular surface area and volume.

Physicochemical: Properties like logP (lipophilicity), molar refractivity, and electronic parameters (e.g., dipole moment, partial charges). nih.gov

Once the descriptors are calculated, a mathematical model is generated using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN). acs.orgnih.gov The goal is to create a robust model that can accurately predict the activity of new, unsynthesized oxolane derivatives. researchgate.net For example, a QSAR model might reveal that the reactivity of a series of 2-(halomethyl)-5-(trifluoromethyl)oxolanes in a substitution reaction is strongly correlated with the polarizability of the halogen and the electrostatic potential at the reaction center.

Interactive Table: Hypothetical Descriptors for QSAR Analysis of Related Oxolane Compounds This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry provides essential tools for predicting the spectroscopic signatures of molecules, which is invaluable for structural confirmation and interpretation of experimental data. researchgate.net For this compound, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Mass Spectrometry (MS) fragmentation patterns. mdpi.com

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is particularly important for fluorinated compounds. numberanalytics.com Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The quality of the prediction depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled with a Polarizable Continuum Model (PCM). mdpi.com For ¹⁹F NMR, the wide chemical shift range makes it a sensitive probe of the local electronic environment. nih.gov Computational predictions can help assign specific fluorine resonances and understand how substituent effects propagate through the molecule. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. numberanalytics.com These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, key predicted vibrations would include the C-F stretches of the trifluoromethyl group, C-O-C stretches of the oxolane ring, and the C-I stretch. Comparing the calculated spectrum with the experimental one aids in confirming the presence of these functional groups.

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can calculate bond dissociation energies to predict likely fragmentation pathways under electron ionization. For this molecule, likely fragmentations would include the loss of an iodine atom (I•), the trifluoromethyl group (•CF₃), or cleavage of the oxolane ring.

Interactive Table: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound Values are hypothetical, based on typical shifts for similar structural motifs, and presented for illustrative purposes.

Experimental Techniques for Mechanistic Verification

Kinetic Studies of Key Transformation Steps

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors. For this compound, a key transformation to study would be the nucleophilic substitution of the iodide. The rate of this reaction can be monitored by tracking the disappearance of the reactant or the appearance of the product over time using techniques like chromatography (GC, HPLC) or spectroscopy (NMR). nih.gov

By systematically varying the concentrations of the substrate and the nucleophile, the rate law for the reaction can be determined. For example, if the reaction rate is found to be proportional to the concentration of both the oxolane and the nucleophile (Rate = k[Oxolane][Nucleophile]), it would suggest an Sɴ2 mechanism. Conversely, if the rate depends only on the concentration of the oxolane (Rate = k[Oxolane]), an Sɴ1 mechanism involving a carbocation intermediate is more likely. nih.gov

Further insights can be gained by studying the reaction under different conditions. The effect of solvent polarity on the reaction rate can help distinguish between mechanistic pathways; Sɴ1 reactions are typically accelerated by polar protic solvents that can stabilize the carbocation intermediate. The activation parameters of the reaction (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be determined by measuring the rate constant at different temperatures and applying the Eyring equation. These parameters provide information about the energy requirements and molecularity of the rate-determining step. nih.gov

Interactive Table: Hypothetical Kinetic Data for Substitution on this compound This table presents hypothetical data for illustrative purposes.

The data in this hypothetical table suggests a second-order reaction (Rate ∝ [Substrate][Nucleophile]), consistent with an Sɴ2 mechanism.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecular fragments throughout a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.net In the study of this compound, specific atoms can be replaced with heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O) to track their position in the products. researchgate.net

For instance, to investigate the mechanism of a nucleophilic substitution reaction, one could synthesize the starting material with a ¹³C label at the iodomethyl carbon (CH₂I). After the reaction, the position of the ¹³C label in the product is determined, typically by ¹³C NMR or mass spectrometry. If the reaction proceeds without rearrangement, the label will be found at the corresponding position in the product. nih.gov

A more sophisticated experiment could probe for the possibility of ring-opening and closing during a reaction. By labeling the oxygen atom of the oxolane ring with ¹⁸O, one could determine if the ring remains intact. If a reaction with a nucleophile (e.g., hydroxide) were to proceed through a ring-opened intermediate, there might be an exchange of the ¹⁸O with ¹⁶O from the solvent (water). The absence of such an exchange in the final product would provide strong evidence that the oxolane ring does not open during the reaction. Isotopic labeling can also be used to determine kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution. A significant KIE observed when deuterating a specific C-H bond indicates that this bond is broken in the rate-determining step of the reaction. nih.gov

Trapping and Characterization of Reactive Intermediates

Many chemical reactions proceed through highly reactive, short-lived intermediates such as carbocations, carbanions, or radicals. researchgate.net Detecting these transient species directly is often difficult. A common strategy for mechanistic verification is to "trap" the intermediate by introducing a substance that reacts with it rapidly to form a stable, characterizable product. nih.govyoutube.com

In reactions of this compound that might proceed via an Sɴ1 mechanism, a secondary carbocation would be formed upon loss of the iodide ion. This carbocation could be trapped by carrying out the reaction in the presence of a high concentration of a potent but "non-competing" nucleophile, such as the azide (B81097) ion (N₃⁻). researchgate.net If the carbocation is formed, it can be trapped by azide to form a stable azido (B1232118) derivative. The isolation and characterization of this trapped product would provide compelling evidence for the existence of the carbocation intermediate. asymmetricorganocatalysis.com

Another approach involves physical methods of detection under conditions where the intermediate is stabilized, such as at very low temperatures (cryoscopy). Spectroscopic techniques like NMR or UV-Vis can sometimes be used to directly observe the intermediate if its concentration can be made sufficiently high. researchgate.net For example, if the carbocation intermediate has a distinct color or NMR signature, it might be directly observable in a highly ionizing, non-nucleophilic solvent (a "superacid" medium) where its lifetime is extended. The choice of trapping agent is crucial; it must react with the intermediate faster than other competing pathways but not react with the starting materials or final products. youtube.com

In-Depth Analysis of this compound in Synthetic Chemistry Currently Limited by Available Research

An extensive review of scientific literature reveals a notable scarcity of specific research focused on the chemical compound this compound. While the structural motifs of trifluoromethylated oxolanes are of significant interest in medicinal and materials chemistry, this particular iodinated derivative does not appear as a prominent subject in published studies. Consequently, a detailed article on its specific applications in organic synthesis, as requested, cannot be generated based on currently available data.